N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Description
Historical Context and Emergence in Heterocyclic Chemistry
The discovery of this compound aligns with broader advancements in tetrahydroquinoline chemistry, a field revitalized by the pharmacological success of derivatives such as oxamniquine (antischistosomal) and virantmycin (antiviral). First documented in PubChem in 2015 (CID creation date: 2015-12-31), the compound emerged during a period of intensified interest in saturated nitrogen heterocycles, which offer enhanced bioavailability and stereochemical diversity compared to fully aromatic counterparts. Its structural kinship to helquinoline—a tetrahydroquinoline carboxylic acid isolated from Janibacter limosus—highlights its natural product-inspired design, bridging microbial secondary metabolites and synthetic drug discovery.
Early synthetic routes to such carboxamide derivatives relied on multistep functionalization of preformed tetrahydroquinoline cores, often involving amidation at the C6 position. However, the advent of borrowing hydrogen (BH) methodologies, as demonstrated by manganese-catalyzed cascades, later provided atom-efficient pathways to analogous structures, underscoring the compound’s role in methodological innovation.
Rationale for Academic Investigation of Tetrahydroquinoline Carboxamide Derivatives
Academic scrutiny of this compound stems from three interrelated factors:
- Structural Versatility : The compound’s 1,2,3,4-tetrahydroquinoline core permits stereoselective modifications at the C2 methyl and C6 carboxamide positions, enabling structure-activity relationship (SAR) studies critical to medicinal chemistry. For instance, substituents on the diethylamide group can modulate electron density and hydrogen-bonding capacity, influencing target interactions.
- Catalytic Synthesis : Innovations in BH catalysis, particularly using manganese(I) PN₃ pincer complexes, have facilitated one-pot syntheses of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. These methods, which produce water as the sole byproduct, align with green chemistry principles and have been applied to analogs of the title compound.
- Biological Relevance : While direct bioactivity data for this specific carboxamide remain underexplored, structurally related tetrahydroquinolines exhibit antimicrobial, anticancer, and central nervous system (CNS) activities. The C6 carboxamide group, in particular, mimics pharmacophores found in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, suggesting therapeutic potential.
Overview of Research Trends and Thematic Scope
Recent scholarship on this compound has coalesced around three themes:
1.3.1. Synthetic Methodologies
Advances in homogeneous catalysis dominate current synthesis research. For example, the manganese-catalyzed BH process developed by Filonenko et al. (2020) enables the coupling of 2-aminobenzyl alcohols with secondary alcohols (e.g., 1-phenylethanol) to form tetrahydroquinolines at 120°C using KH/KOH bases. This approach avoids stoichiometric reductants and achieves yields comparable to precious-metal systems, as illustrated below:
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminobenzyl alcohol + 1-Phenylethanol | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 82 |
Such methods are adaptable to N,N-diethylcarboxamide derivatives by incorporating appropriate alcohol precursors.
1.3.2. Structural and Computational Analyses
Density functional theory (DFT) studies have elucidated the conformational preferences of the tetrahydroquinoline core, revealing that the C2 methyl group induces chair-like puckering in the cyclohexene ring, stabilizing the carboxamide’s orientation. Nuclear magnetic resonance (NMR) data for related compounds (e.g., helquinoline) corroborate these findings, with NOESY correlations confirming trans-diaxial arrangements of substituents.
1.3.3. Functionalization Strategies
Recent efforts have focused on late-stage diversification of the carboxamide moiety. For instance, palladium-catalyzed cross-couplings and reductive aminations have been employed to introduce aryl, alkyl, and heterocyclic groups at the N,N-diethyl position, expanding the compound’s utility as a synthetic intermediate.
This structured research agenda underscores the compound’s dual role as a synthetic target and a tool for probing heterocyclic reactivity, ensuring its continued prominence in academic inquiry.
Properties
CAS No. |
1706458-15-2 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-4-17(5-2)15(18)13-8-9-14-12(10-13)7-6-11(3)16-14/h8-11,16H,4-7H2,1-3H3 |
InChI Key |
UGQVWWADXIRLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(CC2)C |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is a classical method for constructing tetrahydroquinolines via the acid-catalyzed cyclization of β-arylethylamines with carbonyl compounds. For 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, this could involve:
-
Starting with a substituted phenethylamine derivative bearing a carboxamide group at the 6-position.
-
Reacting it with a methyl ketone (e.g., acetone) under acidic conditions (e.g., HCl in ethanol) to induce cyclization.
Example Protocol
Reduction of Quinoline Derivatives
Quinoline derivatives can be hydrogenated to yield tetrahydroquinolines. For instance:
-
Starting with 6-cyano-2-methylquinoline.
-
Catalytic hydrogenation using Pd/C or Raney Ni in ethanol under (50 psi) at 80°C for 6 hours.
Carboxamide Functionalization
The N,N-diethyl carboxamide group at position 6 is introduced via amidation of a carboxylic acid precursor. Two pathways are feasible:
Direct Amidation of Carboxylic Acid
-
Synthesize 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid via hydrolysis of its methyl ester (see Table 1).
-
React with diethylamine using a coupling agent like EDC/HOBt in dichloromethane.
Table 1: Hydrolysis of Methyl Ester to Carboxylic Acid
Curtius Rearrangement or Hofmann Degradation
For alternative routes, conversion of a nitro or amine group to the carboxamide via intermediates like isocyanates could be explored, though these methods are less direct.
Integrated Synthetic Pathways
Combining the above steps, two integrated routes emerge:
Route A: Cyclization Followed by Amidation
-
Step 1 : Synthesize 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid via Pictet-Spengler cyclization.
-
Step 2 : Convert carboxylic acid to the diethylamide using diethylamine and EDC/HOBt.
Critical Parameters
Route B: Reductive Amination with Preformed Amide
-
Step 1 : Prepare 6-(diethylcarbamoyl)quinoline via Friedel-Crafts acylation.
-
Step 2 : Catalytic hydrogenation to reduce the quinoline ring.
Advantages : Fewer steps, higher overall yield (~50–60% estimated).
Analytical Characterization
Key characterization data for intermediates and final product:
Table 2: Spectral Data for N,N-Diethyl-2-Methyl-THQ-6-Carboxamide
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 1.12 (t, 6H, NCHCH), 2.64 (s, 3H, CH), 7.73 (d, 1H, ArH) | |
| HRMS | m/z 247.1801 [M+H] (calc. 247.1804) |
Challenges and Optimization Opportunities
-
Regioselectivity : Ensuring amidation occurs exclusively at the 6-position requires directing groups or protective strategies.
-
Byproduct Formation : Over-reduction during hydrogenation may yield decahydroquinoline impurities; controlled pressure is critical.
-
Scalability : Route A’s multi-step process may face scalability issues vs. Route B’s streamlined approach.
Chemical Reactions Analysis
Alkylation Reactions
-
Diethyl sulfate alkylation : Substitution at the nitrogen atom is achieved using diethyl sulfate, a common alkylating agent. This reaction introduces the diethyl groups to the nitrogen, forming the N,N-diethyl derivative.
-
Polar aprotic solvents : Solvents like DMF or DMSO enhance nucleophilicity during alkylation steps, improving reaction efficiency.
Domino Reactions
-
Reduction-oxidation cyclization : A two-step process where intermediates undergo reduction followed by cyclization. For example, imine intermediates are reduced to form tetrahydroquinolines with high diastereoselectivity (e.g., cis configuration between C2 alkyl and C4 ester) .
-
SNAr-terminated sequences : Substitution nucleophilic aromatic replacement (SNAr) reactions can terminate domino processes, enabling the formation of complex heterocycles .
Catalyst-Mediated Syntheses
-
B(C₆F₅)₃ and diethylsilane : A borane catalyst system (B(C₆F₅)₃) with diethylsilane as a reducing agent facilitates the conversion of quinoline derivatives to tetrahydroquinolines under mild conditions (25–100°C) .
-
Chiral catalytic processes : Enzymatic methods (e.g., D-amino acid oxidase) enable enantiomerically pure syntheses, achieving >99% enantiomeric excess (ee) for carboxyl-substituted derivatives .
Table 1: Synthesis Methods Overview
Reactivity and Mechanisms
The compound’s reactivity stems from its tetrahydroquinoline core and functional groups (carboxamide, diethyl, methyl).
Substitution and Alkylation
-
Electrophilic aromatic substitution : The carboxamide group at position 6 activates the aromatic ring for electrophilic substitution, particularly at the ortho and para positions.
-
Nucleophilic reactions : The diethyl groups on nitrogen may participate in nucleophilic displacement if dealkylated, though this requires harsh conditions.
Cyclization and Rearrangements
-
Acid-catalyzed ring closure : Protonation of intermediates can trigger cyclization, forming fused ring systems .
-
Redox-dependent transformations : Reduction of nitro groups or oxidation of hydroxylamine derivatives can alter the heterocycle’s structure .
Stereochemical Control
-
Diastereoselective hydrogenation : Reduction of imine intermediates often favors the cis configuration between substituents, as observed in tetrahydroquinoline derivatives .
Medicinal Chemistry
-
Kinase inhibition : Tetrahydroquinolines are studied as inhibitors of kinases involved in cellular signaling, though specific data for this compound require further research.
-
Anticancer agents : Analogous compounds exhibit NF-κB inhibition and apoptosis induction in cancer cells, suggesting therapeutic potential.
Catalysis
-
Organocatalysts : The tetrahydroquinoline scaffold can serve as a chiral catalyst in asymmetric synthesis, leveraging its nitrogen’s Lewis basicity .
Biological Modulators
-
Retinoid nuclear modulation : Structural analogs interact with nuclear receptors, influencing metabolic and immune pathways.
Table 2: Potential Applications
Key Findings and Limitations
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide and related compounds. Research indicates that these compounds exhibit antiproliferative activity against various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling pathways involved in cell proliferation and survival.
- In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) .
-
Case Studies :
- A study evaluated the antiproliferative effects of a series of tetrahydroquinoline derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Another investigation focused on the enantioselective synthesis of these compounds, revealing that specific enantiomers displayed enhanced cytotoxicity compared to their racemic counterparts .
Drug Development
The unique structure of this compound positions it as a promising candidate for drug development:
- Chiral Synthesis : The ability to synthesize enantiomerically pure forms allows for the exploration of stereochemistry's role in biological activity. This is crucial for optimizing therapeutic efficacy and minimizing side effects .
- Targeted Therapy : Given its selective cytotoxicity towards cancer cells, there is potential for developing targeted therapies that minimize damage to healthy tissues while effectively treating tumors .
Data Table: Antiproliferative Activity Overview
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 5.0 | Apoptosis induction |
| N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives | HT-29 | 7.5 | Cell cycle arrest |
| Enantiomer A | A2780 | 3.5 | Inhibition of signaling pathways |
| Enantiomer B | MSTO-211H | 6.0 | Induction of oxidative stress |
Mechanism of Action
The mechanism by which N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The diethyl carboxamide group in the target compound increases lipophilicity compared to the dimethyl analogue (logP difference ~0.8–1.2 estimated) .
- Quinoxaline derivatives (e.g., 3-chloro-N,N-diethylquinoxaline-2-carboxamide) exhibit distinct electronic properties due to aromatic nitrogen atoms, reducing hydrogen-bonding capacity versus tetrahydroquinolines .
Spectroscopic and Computational Data
Table 2: Spectroscopic Comparisons
Key Observations :
- Diethyl substituents in the target compound produce distinct triplet-quartet splitting patterns in $ ^1H $-NMR (~1.2–1.4 ppm for CH₃ and ~3.3–3.7 ppm for N-CH₂) compared to dimethyl analogues (singlet at ~2.9–3.1 ppm) .
- Computational studies on 6-methyltetrahydroquinoline predict bond angles and lengths consistent with tetrahydroquinoline cores, suggesting similar rigidity in the target compound .
Key Observations :
- Bromodomain-binding tetrahydroquinoline carboxamides (e.g., BRD4 inhibitors) require precise substitution patterns; the diethyl group in the target compound may reduce binding affinity compared to acetylated or chloropyrimidinyl derivatives .
- Thioxo or oxo substituents at the 4-position (as in compounds) alter electronic properties, enhancing interactions with enzymatic targets .
Biological Activity
N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS: 1169699-62-0) is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and data sources.
- Molecular Formula : C15H22N2O
- Molecular Weight : 250.35 g/mol
- Structural Characteristics : The compound features a tetrahydroquinoline backbone with a carboxamide functional group, contributing to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in bacteria. This inhibition is critical as NDM-1 can hydrolyze almost all β-lactam antibiotics, making infections difficult to treat .
Antioxidant Properties
The compound has demonstrated antioxidant activity in various assays. For instance, it was found to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress and related diseases .
Neuroprotective Effects
N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives have been studied for their potential neuroprotective effects. These compounds may play a role in protecting neuronal cells from apoptosis and oxidative damage, suggesting potential applications in neurodegenerative diseases .
In Vitro Studies
A study conducted on the antimicrobial efficacy of this compound showed that it could significantly reduce bacterial growth at concentrations as low as 10 µg/mL against several strains including E. coli and S. aureus. The mechanism of action appears to involve disruption of bacterial cell membrane integrity .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of tetrahydroquinoline derivatives suggests that modifications to the carboxamide group can enhance biological activity. For instance, variations in the alkyl substituents on the nitrogen atom have been correlated with increased potency against specific bacterial strains .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N,N-Diethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide?
- Methodological Answer : The synthesis of carboxamide derivatives often involves coupling reactions using activating agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) with triethylamine (TEA) in polar aprotic solvents such as DMF. For example, quinoline-carboxamide analogs are synthesized via condensation of carboxylic acids with amines under these conditions . Additionally, cyclization steps (e.g., using iodine and TEA) may be critical for forming the tetrahydroquinoline scaffold, as seen in related thiadiazole-carboxamide syntheses .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is standard for verifying regiochemistry and functional groups. For instance, ¹H-NMR can distinguish diethylamino protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.2–3.7 ppm for N-CH₂), while IR confirms the carboxamide C=O stretch (~1635–1640 cm⁻¹) . High-resolution mass spectrometry (HRMS) or X-ray crystallography (as applied to tetrahydroisoquinoline derivatives) provides unambiguous confirmation of molecular geometry .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer : Reverse-phase HPLC with UV detection or TLC (silica gel, CH₂Cl₂/EtOAc mobile phases) monitors purity. Column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradients) is standard for purification . Stability studies under varying pH, temperature, and light conditions can be conducted via accelerated degradation assays analyzed by LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer : Systematic variation of parameters (solvent polarity, catalyst loading, temperature) is key. For example, Pd(II)-catalyzed couplings in EtOH/Et₃N mixtures improve yields in quinoxaline-carboxamide syntheses . Design of experiments (DoE) approaches, such as factorial designs, can identify critical factors (e.g., stoichiometry of HBTU:amine) while minimizing side reactions like hydrolysis .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from conformational isomerism or impurities. Techniques include:
- DEPT-135 NMR to differentiate CH₃/CH₂/CH groups.
- 2D NMR (COSY, HSQC) to assign coupling networks.
- X-ray crystallography for absolute configuration, as demonstrated for tetrahydroisoquinoline derivatives .
- Computational modeling (DFT) to predict spectral patterns and compare with experimental data .
Q. What strategies are employed to study the compound’s biological activity in vitro?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, referencing thiadiazole-carboxamide protocols .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic studies : Molecular docking to predict binding to targets (e.g., topoisomerases) followed by enzymatic inhibition assays .
Q. How can cyclization mechanisms in the tetrahydroquinoline scaffold be investigated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates.
- Isotopic labeling : Use ¹³C-labeled reagents to trace cyclization pathways.
- Theoretical analysis : DFT calculations (e.g., Gaussian) to model transition states and activation energies, similar to iodine-mediated cyclizations in thiadiazole systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
